molecular formula C16H21NO3 B1679513 Rolipram CAS No. 61413-54-5

Rolipram

Katalognummer B1679513
CAS-Nummer: 61413-54-5
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: HJORMJIFDVBMOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Rolipram belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

Rolipram has a molecular weight of 275.348 g/mol and a chemical formula of C16H21NO3 . It is a small molecule and was developed for investigational purposes .

Wissenschaftliche Forschungsanwendungen

Autoimmune Diseases

Research has highlighted the potential of Rolipram in treating autoimmune diseases. The development of PDE4 inhibitors, following the prototypic PDE inhibitor Rolipram, has shown promise in treating patients with a variety of autoimmune diseases. This includes ongoing clinical trials evaluating the safety and efficacy of newer PDE4 inhibitors for chronic autoimmune conditions (Kumar et al., 2013).

Cognitive Enhancement

Rolipram has been identified as having positive effects on learning and memory in animal models, supporting the approach of second messenger modulation as a potential therapy for cognitive dysfunction. This highlights its utility for improving symptoms of cognitive decline associated with neurodegenerative and psychiatric diseases (Rose et al., 2005).

Depression Management

Limited clinical data suggest Rolipram may be an effective antidepressant with few side effects, representing a new approach to antidepressant treatment. However, the exact place of these agents in therapy is yet to be fully established (Norman et al., 1992).

Animal Models of Depression

Rolipram has shown effectiveness in normalizing key behavioral symptoms exhibited by the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression. This includes reversing exaggerated immobility when exposed to stressors, which is a behavior normalized by several recognized antidepressant drugs (Overstreet, 1993).

Multiple Sclerosis

In the context of multiple sclerosis (MS), Rolipram has been part of studies exploring new drug therapies. Research indicates its potential in decreasing CNS cell infiltrates and preventing demyelination, suggesting its utility in managing MS (Mangas et al., 2010).

Inflammation and Oxidative Stress

Rolipram has been investigated for its effects on inflammatory processes and oxidative stress, areas critical to a variety of diseases. It suppresses LPS-induced TNF-α production in monocytes/macrophages, highlighting its potential in controlling inflammatory reactions (Witkamp & Monshouwer, 2000).

Zukünftige Richtungen

Rolipram continues to be used in research due to its ability to ramp up the activity of proteasomes and reduce the burden of protein aggregates . This has led to improved spatial memory in mice engineered to have aggregate build-up . Furthermore, Rolipram has shown anti-fibrotic effects in ligamentum flavum fibroblasts by inhibiting the activation of ERK1/2 . It’s also been suggested that PDE4 modulators like Rolipram could be potential targets for the treatment of sodium arsenite-induced vascular endothelial dysfunction and related dementia .

Eigenschaften

IUPAC Name

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJORMJIFDVBMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044124
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolipram

CAS RN

61413-54-5
Record name Rolipram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61413-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rolipram [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolipram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rolipram
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rolipram
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLIPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rolipram
Reactant of Route 2
Rolipram
Reactant of Route 3
Rolipram
Reactant of Route 4
Rolipram
Reactant of Route 5
Rolipram
Reactant of Route 6
Rolipram

Citations

For This Compound
22,900
Citations
J Zhu, E Mix, B Winblad - CNS drug reviews, 2001 - Wiley Online Library
… In humans and animals rolipram produces thereby a variety of biological … rolipram, as well as between results obtained in animal models and clinical studies. The clinical use of rolipram …
Number of citations: 238 onlinelibrary.wiley.com
W Krause, G Kühne, N Sauerbrey - European journal of clinical …, 1990 - Springer
… , or a decreased metabolizing capacity for rolipram, due either to hepatic insufficiency or … rolipram is not known. As a result of the present investigation, the pharmacokinetics of rolipram …
Number of citations: 53 link.springer.com
N Sommer, PA Löschmann, GH Northoff, M Weller… - Nature medicine, 1995 - nature.com
… Here, we report that rolipram, a selective type IV phosphodiesterase inhibitor, … Moreover, we show that rolipram is an effective treatment for EAE. Rolipram has extensively been studied …
Number of citations: 433 www.nature.com
SJ Kanes, J Tokarczyk, SJ Siegel, W Bilker, T Abel… - Neuroscience, 2007 - Elsevier
… the effect of an acute treatment of rolipram, an inhibitor of type 4 … We show here that acute treatment with rolipram significantly … In the present study rolipram generally decreased the …
Number of citations: 181 www.sciencedirect.com
C Wang, XM Yang, YY Zhuo, H Zhou… - International Journal …, 2012 - academic.oup.com
… These effects were reversed by rolipram (0.1, 0.25 and 0.5 … effects were also reversed by rolipram in a dose-dependent … These results suggest that PDE4 inhibitors such as rolipram …
Number of citations: 179 academic.oup.com
E Zeller, HJ Stief, B Pflug… - …, 1984 - thieme-connect.com
… The antidepressant effect of rolipram, believed to be based on … can determine the true antidepressant efficacy of rolipram. … antidepressive Wirksamkeit von Rolipram nur mit Hilfe von …
Number of citations: 213 www.thieme-connect.com
SM Schaal, MS Garg, M Ghosh, L Lovera, M Lopez… - 2012 - journals.plos.org
… Importantly, use of the optimal Rolipram regimen significantly … We demonstrate that Rolipram abrogates SCI-induced PDE4B1 … This work supports the use of Rolipram as an acute …
Number of citations: 78 journals.plos.org
M Barad, R Bourtchouladze… - Proceedings of the …, 1998 - National Acad Sciences
… of rolipram, we examined the effects of rolipram on nociception and on open-field behavior as a measure of activity level. There was no significant effect of this low dose of rolipram on …
Number of citations: 559 www.pnas.org
H Wachtel - Neuropharmacology, 1983 - Elsevier
… Rolipram was approximately 15 times more potent than imipramine or … Rolipram was approximately as potent as ICI 63 197 and about 15 times more potent than Ro 20-1724. Rolipram …
Number of citations: 300 www.sciencedirect.com
GF Hebenstreit, K Fellerer, K Fichte… - …, 1989 - thieme-connect.com
… Rolipram improves signal … to Rolipram. The particular clinical relevance of this difference is discussed. As regards tolerance, nausea emerged as the typical side-effect of Rolipram, …
Number of citations: 187 www.thieme-connect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.